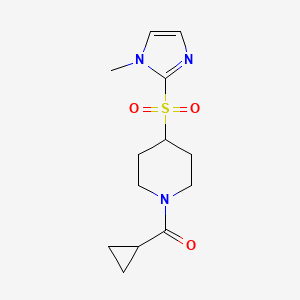

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is commonly used as a ligand to activate G protein-coupled receptors (GPCRs) and ion channels in neuroscience research.

Mécanisme D'action

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide binds to the orthosteric site of DREADDs, inducing a conformational change that activates the receptor. This activation leads to the downstream signaling cascade, ultimately resulting in the modulation of neuronal activity. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has also been shown to activate ion channels, such as TRPV1, by directly binding to the channel.

Effets Biochimiques Et Physiologiques

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has been shown to induce robust neuronal activation in animal models, leading to increased firing rates and altered behavioral responses. It has also been shown to modulate pain perception and anxiety-like behaviors in animal models. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has a long half-life and is rapidly metabolized in vivo, making it an ideal ligand for long-term studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide is its high selectivity for DREADDs and ion channels, allowing for precise manipulation of neuronal activity. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has a long half-life, making it ideal for long-term studies. However, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can be toxic at high concentrations, and its effects can vary depending on the dose and route of administration. Additionally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can have off-target effects, leading to unintended consequences in animal models.

Orientations Futures

Future research on 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could focus on optimizing its pharmacokinetic properties to reduce toxicity and improve its efficacy in animal models. Additionally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could be used to study the role of GPCRs and ion channels in other physiological processes, such as metabolism and immune function. Finally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could be used in combination with other tools, such as optogenetics and chemogenetics, to further elucidate the complex neural circuits underlying behavior and disease.

Méthodes De Synthèse

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can be synthesized using a multistep process that involves the reaction of 2-methylbenzoyl chloride with cyclohexylamine, followed by the addition of cyanogen bromide and sodium chloride. The resulting product is then chlorinated using thionyl chloride to produce 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) techniques.

Applications De Recherche Scientifique

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has been extensively used in neuroscience research to study the function of GPCRs and ion channels. It is commonly used as a ligand to activate designer receptors exclusively activated by designer drugs (DREADDs) in animal models. DREADDs are genetically engineered receptors that can be selectively activated by 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide, allowing researchers to manipulate neuronal activity in vivo. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has also been used to study the role of GPCRs in the regulation of pain, anxiety, and addiction.

Propriétés

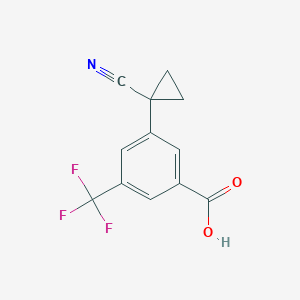

IUPAC Name |

5-chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c1-11-5-6-12(16)9-13(11)14(19)18-15(10-17)7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYGLWXCRBQBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)NC2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)

![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)

![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)

![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)

![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)

![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)